molecular formula C23H22N4O5S B11562310 4-Methyl-N-(1-{N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)benzene-1-sulfonamide

4-Methyl-N-(1-{N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)benzene-1-sulfonamide

Cat. No.: B11562310
M. Wt: 466.5 g/mol
InChI Key: UDNBQOJMIAHKNH-LFVJCYFKSA-N
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Description

4-Methyl-N-(1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The key steps include:

    Formation of the hydrazone: This involves the reaction of 4-nitrobenzaldehyde with hydrazine to form the hydrazone intermediate.

    Coupling with sulfonamide: The hydrazone intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to form the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine from the hydrazone.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

4-Methyl-N-(1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-(1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and hydrazone compounds.

    4-Nitrobenzaldehyde hydrazone: A simpler hydrazone compound with similar reactivity.

    4-Methylbenzenesulfonamide: A simpler sulfonamide compound with similar functional groups.

Uniqueness

The uniqueness of 4-Methyl-N-(1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)benzene-1-sulfonamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H22N4O5S

Molecular Weight

466.5 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-[(E)-(4-nitrophenyl)methylideneamino]-3-phenylpropanamide

InChI

InChI=1S/C23H22N4O5S/c1-17-7-13-21(14-8-17)33(31,32)26-22(15-18-5-3-2-4-6-18)23(28)25-24-16-19-9-11-20(12-10-19)27(29)30/h2-14,16,22,26H,15H2,1H3,(H,25,28)/b24-16+

InChI Key

UDNBQOJMIAHKNH-LFVJCYFKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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